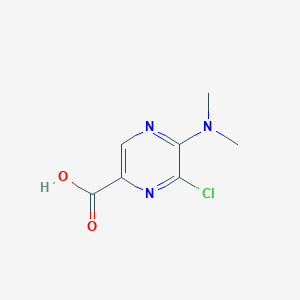
6-Chloro-5-(dimethylamino)pyrazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-(dimethylamino)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C7H8ClN3O2 It is a derivative of pyrazinecarboxylic acid, featuring a chloro substituent at the 6-position and a dimethylamino group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(dimethylamino)pyrazine-2-carboxylic acid typically involves the condensation of 6-chloropyrazine-2-carboxylic acid chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-5-(dimethylamino)pyrazine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chloro group.
Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution Products: Depending on the nucleophile, products like 6-azido-5-(dimethylamino)pyrazine-2-carboxylic acid or 6-thio-5-(dimethylamino)pyrazine-2-carboxylic acid.
Oxidation Products: N-oxides of the pyrazine ring.
Reduction Products: Dechlorinated derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-5-(dimethylamino)pyrazine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 6-Chloro-5-(dimethylamino)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and dimethylamino groups play a crucial role in binding to the active site of the target molecule, thereby inhibiting its activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloropyrazine-2-carboxylic acid
- 5-Dimethylaminopyrazine-2-carboxylic acid
- 6-Chloro-5-methylpyrazine-2-carboxylic acid
Uniqueness
6-Chloro-5-(dimethylamino)pyrazine-2-carboxylic acid is unique due to the presence of both chloro and dimethylamino substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and applications in various fields, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C7H8ClN3O2 |
|---|---|
Peso molecular |
201.61 g/mol |
Nombre IUPAC |
6-chloro-5-(dimethylamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C7H8ClN3O2/c1-11(2)6-5(8)10-4(3-9-6)7(12)13/h3H,1-2H3,(H,12,13) |
Clave InChI |
CBAMQAQYNXLLAI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC=C(N=C1Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















